Field: Medicinal Chemistry
Application: 4-Bromo-6-fluoro-1H-indazole is used in the preparation of PI3 kinase inhibitors. PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an attractive target for therapeutic interventions.
Field: Organic Chemistry
Application: 4-Bromo-6-fluoro-1H-indazole might be used in the synthesis of indazoles.
4-Bromo-6-fluoro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its molecular formula and a molar mass of approximately 215.02 g/mol. This compound features a unique combination of bromine and fluorine substituents, contributing to its distinct chemical properties and biological activities. Indazoles are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
These reactions are often facilitated by common reagents such as organometallic compounds, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .
The biological activity of 4-Bromo-6-fluoro-1H-indazole has been the subject of various studies, highlighting its potential as a pharmaceutical compound. It has shown promise in:
These methods are favored for their efficiency and high yield, making them suitable for large-scale industrial production .
4-Bromo-6-fluoro-1H-indazole has several applications across various fields:
Interaction studies involving 4-Bromo-6-fluoro-1H-indazole focus on its binding affinity to various biological targets. Notable findings include:
4-Bromo-6-fluoro-1H-indazole can be compared with several similar compounds, highlighting its unique properties:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Bromo-1H-indazole | Lacks fluorine; simpler structure | Less reactive due to fewer halogen substituents |
6-Fluoro-1H-indazole | Lacks bromine; different halogen profile | May exhibit different biological activities |
4-Bromo-3-iodo-1H-indazole | Contains iodine instead of fluorine | Different reactivity patterns |
4-Bromo-5-fluoro-1-methyl-1H-indazole | Methyl group alters sterics; similar halogenation | Potentially different pharmacokinetics |
The unique combination of bromine and fluorine in 4-Bromo-6-fluoro-1H-indazole enhances its reactivity and biological profile compared to these similar compounds .